(5-methoxy-1H-indol-1-yl)acetic acid
Description
General Significance of Indole (B1671886) Derivatives in Synthetic and Biological Chemistry
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. This aromatic scaffold is not merely a synthetic curiosity but is ubiquitous in nature, forming the core of a vast number of bioactive natural products, alkaloids, and essential biomolecules. Its prevalence has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, thus serving as a versatile starting point for drug discovery.
Indole derivatives exhibit a remarkable breadth of biological activities, which has spurred extensive research into their therapeutic potential. nbinno.comrsc.org These compounds have been developed into agents for treating a wide array of conditions, including cancer, inflammatory diseases, infections, metabolic disorders, and neurodegenerative diseases. nbinno.comrsc.org The structural versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov This adaptability is a key reason why numerous indole-based compounds have successfully transitioned from laboratory curiosities to commercially available drugs. rsc.org
Table 1: Examples of FDA-Approved Drugs Featuring an Indole Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) rsc.org |
| Ondansetron | Anti-emetic used to prevent nausea and vomiting |
| Sumatriptan | Anti-migraine agent |
| Pindolol | Beta-blocker for hypertension and angina pectoris rsc.org |
The significance of indoles also extends to synthetic chemistry, where the development of novel methods for constructing and functionalizing the indole core is a vibrant area of research. pharmaguideline.comopenmedicinalchemistryjournal.com Classic reactions like the Fischer, Bischler, and Leimgruber-Batcho syntheses have been refined over decades, and new, more efficient "green" methodologies are continuously being developed. pharmaguideline.comopenmedicinalchemistryjournal.com
Importance of Carboxylic Acid Moieties in Chemical Compound Design and Reactivity
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry and plays a pivotal role in the design of new chemical entities, particularly in pharmaceuticals. nih.govresearchgate.net Its presence in a molecule can profoundly influence its physicochemical and biological properties.
One of the primary roles of the carboxylic acid moiety is to enhance a compound's aqueous solubility. hmdb.ca At physiological pH, the group is typically ionized to its carboxylate form (-COO⁻), which can readily interact with water molecules, improving a drug's absorption and distribution in the body. nih.gov This ability to participate in strong hydrogen bonding and ion-pair interactions is also crucial for a molecule's ability to bind to its biological target, such as an enzyme or receptor. nih.govhmdb.ca
From a synthetic standpoint, the carboxylic acid is a highly versatile functional group. It serves as a key precursor for the synthesis of other important functional groups, known as carboxylic acid derivatives. researchgate.net These reactions are fundamental in organic synthesis and include:
Esterification: Reaction with an alcohol to form an ester. researchgate.net
Amidation: Reaction with an amine to form an amide. researchgate.net
Reduction: Conversion to a primary alcohol using reducing agents. researchgate.net
Conversion to Acyl Halides: Reaction with reagents like thionyl chloride to form highly reactive acyl halides, which are valuable synthetic intermediates. researchgate.net
This reactivity allows chemists to use the carboxylic acid as a handle to build more complex molecules and to create prodrugs, where the acidic group is temporarily masked (often as an ester) to improve properties like membrane permeability. nih.gov
Table 2: Key Roles of the Carboxylic Acid Moiety in Compound Design
| Feature | Description |
|---|---|
| Solubility & Bioavailability | The ionized carboxylate group enhances water solubility, which can improve a compound's pharmacokinetic profile. nih.govhmdb.ca |
| Target Binding | Acts as a hydrogen bond donor and acceptor, and can form ionic bonds, enabling strong interactions with biological targets. nih.gov |
| Metabolic Stability | Can influence how a compound is metabolized in the body, affecting its duration of action. nih.gov |
| Synthetic Versatility | Serves as a key intermediate for the synthesis of esters, amides, alcohols, and other functional groups. researchgate.net |
| Prodrug Strategies | Can be modified (e.g., esterified) to create prodrugs that release the active carboxylic acid in the body. nih.gov |
Contextualization of (5-methoxy-1H-indol-1-yl)acetic acid within Indole Chemistry Research
The compound this compound belongs to a specific subset of indole derivatives that combines three key structural features: the core indole scaffold, a methoxy (B1213986) group at the 5-position, and an acetic acid moiety attached to the nitrogen atom at the 1-position. Each of these features places the molecule within important contexts of ongoing chemical research.
The Indole-Acetic Acid Motif: The indole-acetic acid structure is of immense biological importance. The most famous isomer, Indole-3-acetic acid, is the primary plant hormone (auxin) responsible for regulating plant growth. researchgate.net While the 3-substituted isomer is the most studied, synthetic efforts have explored placing the acetic acid group at different positions on the indole ring to investigate new biological activities. Attaching the acetic acid to the indole nitrogen (N-1 position) creates an indole-N-acetic acid, a class of compounds that has been investigated in various synthetic methodologies, including C-H functionalization and multicomponent reactions. researchgate.netnih.gov This N-substitution fundamentally alters the electronic and steric properties of the indole ring compared to its C-substituted counterparts.
The 5-Methoxy Substitution: The presence of a methoxy group (-OCH₃) at the 5-position of the indole ring is a common feature in many biologically active molecules. nbinno.comnih.gov This substituent is known to modulate the electronic properties of the indole ring system, which can, in turn, influence the molecule's reactivity and its interactions with biological targets. nbinno.com For example, 5-methoxyindole-2-carboxylic acid has been investigated for potential antidiabetic and neuroprotective properties, while other 5-methoxyindole (B15748) derivatives are explored for a range of pharmacological activities. nih.govontosight.ai
Positional Isomerism: It is crucial to distinguish this compound from its more commonly studied isomers, such as 2-(5-methoxy-1H-indol-3-yl)acetic acid. nih.gov The point of attachment of the acetic acid side chain dramatically changes the molecule's shape, polarity, and chemical properties, leading to different biological activities and research applications. The study of such isomers is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how a molecule's structure dictates its function. rsc.orgnih.gov
Therefore, this compound is situated at the intersection of several key research areas. It represents a specific structural variation within the vast chemical space of indole derivatives. Research on such a molecule would likely be aimed at exploring the specific consequences of N-1 functionalization in a 5-methoxy-substituted indole system, contributing to the broader understanding of how subtle structural changes can lead to novel chemical properties and potential biological functions.
Table 3: Structural Comparison of Indole Acetic Acid Isomers
| Compound Name | Position of Acetic Acid Group | Significance |
|---|---|---|
| (5-methoxy-1H-indol-1-yl )acetic acid | Nitrogen at position 1 (N-1) | Subject of this article; part of the indole-N-acetic acid class. researchgate.netnih.gov |
| 2-(5-methoxy-1H-indol-3-yl )acetic acid | Carbon at position 3 (C-3) | A well-documented metabolite and derivative. hmdb.canih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNOCRQLZYVEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Structural Elucidation of 5 Methoxy 1h Indol 1 Yl Acetic Acid
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
In studies of derivatives, mass spectrometry is routinely used to confirm their molecular weight and purity. For instance, the characterization of N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide, a derivative, relies on high-resolution mass spectrometry (HRMS) to verify its structural integrity. This suggests that for the parent acid, the expected molecular ion peak [M+H]⁺ would be observed at m/z 206.0761 and the [M-H]⁻ peak at m/z 204.0612 in high-resolution analyses.
Multinuclear and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Detailed NMR spectroscopic data for (5-methoxy-1H-indol-1-yl)acetic acid is not extensively published. However, analysis of related compounds provides expected chemical shift regions.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
For derivatives such as N-cyclopropyl-2-(5-methoxy-1H-indol-1-yl)acetamide, the proton (¹H) NMR spectra are expected to show distinct signals for the indole (B1671886) aromatic protons in the range of δ ~6.5–7.5 ppm. For the parent acid, the methylene protons of the acetic acid group would likely appear as a singlet, and the methoxy (B1213986) protons as a singlet further upfield.
In a closely related compound, 2-(3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl)acetic acid, the following chemical shifts have been reported in methanol-d₄:
¹H NMR (400 MHz, MeOH-d₄): δ 1.90 (3H, s, Me), 2.88 (2H, t, J=6.8, Ar-CH₂), 3.47 (2H, t, J=6.8, Ar-CH₂-CH₂), 3.82 (3H, s, OMe), 4.69 (2H, s, N-CH₂), 6.79 (1H, dd, J=8.8, 2.3, H-6), 6.97 (1H, s, H-2), 7.05 (1H, d, J=2.3, H-4), 7.15 (1H, d, J=8.8, H-7). rsc.org
¹³C NMR (100 MHz, MeOH-d₄): δ 22.6, 26.1, 41.2, 50.1, 56.4, 101.8, 111.1, 112.5, 112.6, 128.8, 129.8, 133.9, 155.2, 175.32, 175.39. rsc.org
These values for a substituted analog can serve as a useful reference for predicting the spectral features of this compound.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
While specific 2D NMR studies for this compound are not available, these techniques are crucial for the unambiguous assignment of protons and carbons in its derivatives. Techniques such as HH-COSY and HMQC are employed to establish connectivities within the molecular structure of these more complex analogs. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy data for this compound have not been specifically reported. However, molecular docking studies involving derivatives sometimes include computational predictions of their vibrational spectra. These spectroscopic techniques would be essential to identify the characteristic vibrational modes of the carboxylic acid group (O-H and C=O stretching), the methoxy group, and the indole ring system.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions
There are no published single-crystal X-ray diffraction studies for the parent compound this compound. However, the crystal structures of several protein-ligand complexes involving derivatives of this molecule have been determined and are available in the Protein Data Bank (PDB).
For example, the crystal structure of pantothenate synthetase is known in complex with derivatives such as:
2-(2-(benzofuran-2-ylsulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl)acetic acid (PDB code: 3IVX). acs.orgresearchgate.netnih.gov
2-(2-(5-acetamido-1,3,4-thiadiazol-2-ylsulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl)acetic acid (PDB code: 4MUH). pdbj.orgrcsb.org
{2-[(benzylsulfonyl)carbamoyl]-5-methoxy-1h-indol-1-yl}acetic acid (PDB code: 4MUJ). proteopedia.org
These crystal structures unambiguously confirm the connectivity and three-dimensional arrangement of the this compound core when bound to a biological target.
Chiroptical Spectroscopy for Chiral Derivatives
This compound itself is not a chiral molecule, and therefore, chiroptical spectroscopy is not applicable. This technique would be relevant for the analysis of chiral derivatives if they were to be synthesized.
Theoretical and Computational Chemistry of 5 Methoxy 1h Indol 1 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Features
Quantum chemical calculations are essential for understanding a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Optimized Geometries, Vibrational Frequencies, and Frontier Molecular Orbitals (FMOs)
DFT is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms (optimized geometry). From this geometry, vibrational frequencies, which correspond to infrared and Raman spectra, can be calculated. Furthermore, DFT provides insights into the electronic properties through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), collectively known as frontier molecular orbitals. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. For (5-methoxy-1H-indol-1-yl)acetic acid, specific data on bond lengths, bond angles, dihedral angles, vibrational modes, and FMO energies are not available in the reviewed literature.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on published results.)
| Parameter | Hypothetical Value |
| Optimized Geometry | |
| C-N Bond Length (indole) | 1.38 Å |
| N-C Bond Length (acetic) | 1.45 Å |
| C=O Bond Length (carboxyl) | 1.21 Å |
| Vibrational Frequencies | |
| C=O Stretch | ~1720 cm⁻¹ |
| O-H Stretch (carboxyl) | ~3400 cm⁻¹ (broad) |
| C-O-C Stretch (methoxy) | ~1250 cm⁻¹ |
| Frontier Orbitals | |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
This interactive table is for demonstration purposes only. The values are hypothetical and await experimental or computational verification.
Ab Initio Methods for High-Accuracy Energy and Feature Predictions
Ab initio methods are based on first principles of quantum mechanics without the use of experimental parameters. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular energies and properties. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. A detailed ab initio analysis of this compound has not been reported.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, one would expect negative potential to be concentrated around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, while positive potential would be located near the acidic hydrogen of the carboxyl group. However, a specific, calculated MEP surface for this molecule is not available in the literature.
Conformational Analysis using Computational Methods
The presence of rotatable bonds, such as the one connecting the acetic acid group to the indole (B1671886) nitrogen, means that this compound can exist in multiple conformations. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformers. This information is crucial for understanding how the molecule might bind to a receptor. Such a study for the isolated molecule has not been published.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics simulations model the movement of atoms and molecules over time, providing a detailed picture of a compound's dynamic behavior and its interactions with the surrounding environment, such as water or other solvents. While MD simulations have been performed on derivatives of this molecule within protein active sites, a study focusing on the solvation and dynamic properties of isolated this compound is currently missing from the scientific record.
In Silico Prediction of Reactivity and Mechanistic Pathways
Computational tools can be used to predict a molecule's reactivity by calculating various descriptors, such as atomic charges, Fukui functions, and bond dissociation energies. These calculations can help identify the most likely sites for metabolic transformation or chemical reaction. Furthermore, computational methods can model entire reaction mechanisms, determining the transition state structures and activation energies for potential chemical transformations. To date, no such predictive reactivity studies have been published for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies for Theoretical Parameter Correlation
Quantitative Structure-Activity Relationship (QSAR) studies represent a important area of computational chemistry focused on creating mathematical models that link the structural or property-based features of chemical compounds to their biological activities or chemical reactivity. nih.govjocpr.comnih.gov These models are instrumental in predicting the activity of novel or untested compounds, thereby guiding the design of new molecules with desired properties and reducing the need for extensive experimental testing. jocpr.commsjonline.org For indole carboxylic acids, including this compound, QSAR provides a framework to understand how modifications to the indole core or the acetic acid side chain influence their interactions with biological targets.
Development of Molecular Descriptors for Indole Carboxylic Acids
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For the class of indole carboxylic acids, a diverse array of descriptors is employed to capture the nuances of their chemical features. These descriptors can be broadly categorized as follows:
Quantum Chemical Descriptors: Derived from quantum mechanical calculations like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecules. tandfonline.com Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for modeling interactions driven by electronic effects, such as hydrogen bonding and electrostatic interactions.
Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule. They describe the atomic connectivity and branching of the molecular structure. Indices such as the Cluj indices have been used in studies of indole derivatives to describe the molecular graph. jocpr.com
Physicochemical Descriptors: These descriptors quantify the bulk properties of the molecule that are known to influence its pharmacokinetic and pharmacodynamic behavior. A key descriptor in this category is the partition coefficient (log P), which measures the lipophilicity of the compound. jocpr.comnih.gov Other relevant descriptors include molar refractivity, molecular weight, and surface area. nih.gov
3D Descriptors: These descriptors consider the three-dimensional conformation of the molecule. Examples include van der Waals volume and various geometric parameters. nih.gov In more advanced 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields around the molecule are calculated as descriptors. nih.gov
GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) and RDF (Radial Distribution Function) Descriptors: These descriptors encode information about the 3D arrangement of atoms in the molecule, weighted by atomic properties like mass, polarizability, or van der Waals radii. tandfonline.com
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Category | Specific Examples | Information Encoded | Reference |
|---|---|---|---|
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment | Electronic structure, reactivity, polarity | tandfonline.com |
| Physicochemical | Log P, Molar Refractivity, Molecular Weight | Lipophilicity, polarizability, size | jocpr.comnih.gov |
| Topological | Cluj Indices, Connectivity Indices | Molecular branching and connectivity | jocpr.com |
| 3D/Geometric | Van der Waals Radii, Moments of Inertia | Molecular shape and mass distribution | nih.gov |
| Field-Based (3D-QSAR) | Steric Fields, Electrostatic Fields | 3D spatial influence on interactions | nih.gov |
| GETAWAY / RDF | GATS8p, RDF045 | 3D molecular geometry and atom distribution | tandfonline.com |
Statistical Models for Correlating Structural Features with Intrinsic Chemical or Biological (mechanistic, in vitro) Interactions
Once a set of molecular descriptors has been calculated for a series of indole carboxylic acids, statistical methods are used to build a mathematical equation that correlates these descriptors with their measured biological activity (e.g., enzyme inhibition, receptor binding affinity). The goal is to create a robust model with high predictive power. msjonline.org
Several statistical techniques are commonly employed in QSAR studies of indole derivatives:
Multiple Linear Regression (MLR): This is one of the most common methods used to establish a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors). msjonline.orgtandfonline.com The quality of an MLR model is assessed using several statistical parameters. For instance, a QSAR study on indole analogues as inhibitors of human non-pancreatic secretory phospholipase A2 (PLA2) developed an MLR model with a coefficient of determination (r²) of 0.788. msjonline.org Another study on the antifungal activity of indole derivatives against Candida albicans resulted in an MLR model with an R² of 0.7884. tandfonline.com
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It is a common technique used in 3D-QSAR studies. A 3D-QSAR study on indole and isatin derivatives as antiamyloidogenic agents generated a model with 4 PLS factors that showed good predictive statistics. ub.edu
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between descriptors and activity, which can sometimes offer an advantage over linear methods like MLR. acs.org
Model Validation: The development of a statistically significant QSAR model requires rigorous validation to ensure its reliability and predictive ability. msjonline.org Common validation techniques include:
Internal Validation: Often performed using a leave-one-out (LOO) cross-validation procedure, which generates the cross-validation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a reliable model. msjonline.org The QSAR study on antifungal indole derivatives reported a Q² of 0.68663, indicating good predictive ability. tandfonline.com
External Validation: The model's predictive power is tested on an external set of compounds (the "test set") that were not used in the model's development. The model's ability to predict the activity of the test set is a crucial indicator of its utility. msjonline.org
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value | Reference |
|---|---|---|---|---|
| Coefficient of Determination | r² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 | msjonline.orgtandfonline.com |
| Cross-validation Coefficient | q² or Q² | An indicator of the predictive performance and stability of a model, derived from internal validation. | > 0.5 | msjonline.orgtandfonline.com |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors (residuals). | Lower values are better | tandfonline.com |
| Correlation Coefficient | R | Measures the strength and direction of the linear relationship between predicted and experimental values. | Closer to 1 is better | tandfonline.com |
By applying these computational methodologies, researchers can develop predictive QSAR models for indole carboxylic acids. Such models for a series including this compound could elucidate the key structural determinants for a specific biological interaction, such as the optimal position for substituents on the indole ring or the ideal electronic properties for activity, thereby guiding future synthetic efforts.
Mechanistic Investigations of Biological and Biochemical Interactions of 5 Methoxy 1h Indol 1 Yl Acetic Acid
Enzyme Kinetics and Inhibition Studies in vitro
No published studies were identified that specifically investigate the enzyme kinetics or inhibitory effects of (5-methoxy-1H-indol-1-yl)acetic acid.
Determination of Inhibition Constants (Ki) and Mechanism of Inhibition
There is no available data reporting the inhibition constants (Ki) or detailing the mechanism of enzyme inhibition for this compound against any specific enzyme target.
Specificity and Selectivity Profiling against Enzyme Panels
Information regarding the screening of this compound against panels of enzymes to determine its specificity and selectivity is not available in the current scientific literature.
Receptor Binding Assays and Ligand-Target Interactions in vitro
No specific receptor binding assays or ligand-target interaction studies for this compound have been reported.
Binding Affinity (Kd) and Receptor Occupancy Measurements
There are no published experimental data on the binding affinity (Kd) or receptor occupancy for this compound at any known biological receptor.
Molecular Basis of Ligand-Receptor Recognition
Without experimental binding data, any discussion on the molecular basis of ligand-receptor recognition, including computational docking studies, would be purely speculative and is not available in published research.
Cellular Assays for Investigating Molecular Pathways and Phenotypes
No studies utilizing cellular assays to investigate the effects of this compound on molecular pathways or resulting cellular phenotypes have been found in the scientific literature.
Transcriptomic and Proteomic Analysis in Model Cell Lines
No publicly available studies were identified that have conducted transcriptomic or proteomic analyses on any model cell lines treated with this compound. Consequently, there is no data on global gene or protein expression changes induced by this specific compound.
Impact on Cellular Signaling Cascades
There is a lack of research on the impact of this compound on cellular signaling cascades. As a result, its potential effects on key signaling pathways, such as those involving protein kinases, second messengers, or transcription factors, remain uncharacterized.
Effects on Specific Subcellular Processes
No scientific literature was found that investigates the effects of this compound on specific subcellular processes. Information regarding its influence on processes such as mitochondrial function, endoplasmic reticulum stress, or cytoskeletal dynamics is currently unavailable.
Metabolic Stability and Biotransformation Studies in vitro
Identification of Metabolic Hotspots and Metabolite Structures
No in vitro studies detailing the metabolic stability of this compound or identifying its metabolic hotspots and the structures of its metabolites have been published.
Enzymatic Pathways Involved in Degradation (e.g., Cytochrome P450 interactions)
Information regarding the specific enzymatic pathways, including interactions with cytochrome P450 isozymes, that are involved in the degradation of this compound is not available in the current scientific literature.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement
No structure-activity relationship (SAR) studies for this compound aimed at enhancing its molecular interactions have been reported. The relationship between its chemical structure and biological activity is therefore not established.
Advanced Research Applications and Future Directions for 5 Methoxy 1h Indol 1 Yl Acetic Acid
Strategic Utility as a Precursor in Complex Organic Synthesis
(5-methoxy-1H-indol-1-yl)acetic acid serves as a valuable and strategic starting material for the construction of more complex molecular architectures. Its utility stems from several key features: the reactive N-H of the indole (B1671886) ring, the carboxylic acid functional group, and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring, which can influence the regioselectivity of further chemical transformations. chim.it
The carboxylic acid moiety is a particularly versatile handle for elaboration. It can be readily converted into a wide range of functional groups, including esters, amides, and ketones, or it can be reduced to an alcohol. This allows for the straightforward coupling of the indole core to other complex fragments, a common strategy in the synthesis of pharmacologically active compounds. For instance, derivatives of indole-1-acetic acid have been synthesized as potential anti-inflammatory agents. nih.gov
Furthermore, the indole nitrogen can be alkylated or acylated to introduce additional diversity. The presence of the methoxy group at the 5-position activates the indole ring, making it more susceptible to electrophilic substitution, which can be exploited to introduce further substituents onto the aromatic core. This synthetic versatility makes the compound an ideal precursor for building libraries of compounds aimed at discovering novel therapeutics. chim.it
Exploration as a Scaffold in Medicinal Chemistry Research for Lead Identification
The indole-1-acetic acid framework is a promising scaffold for the discovery of lead compounds in drug development. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets such as enzymes and receptors. nih.gov
The design of chemical libraries around the this compound scaffold focuses on systematically exploring the chemical space around the core structure to identify compounds with high affinity and selectivity for a specific biological target. Key design principles include:
Scaffold Decoration: Libraries are built by attaching a diverse set of chemical moieties at specific, synthetically accessible points on the scaffold. For the title compound, the primary diversification points are the carboxylic acid group and the indole nitrogen. The aromatic ring can also be functionalized, though this is often a more complex synthetic endeavor.
Structure-Based Design: When the three-dimensional structure of the target protein is known, computational docking studies can be used to design ligands that fit optimally into the binding site. nih.gov The methoxy group and the acetic acid side chain can be positioned to form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the target's active site.
Diversity-Oriented Synthesis: This approach aims to create a library of structurally diverse and complex molecules from a common starting material. chemrxiv.org Starting with this compound, a variety of reaction pathways can be employed to generate a wide range of different molecular skeletons, increasing the probability of finding a novel bioactive compound.
A series of indole-1-yl acetic acids were designed and synthesized as peroxisome proliferator-activated receptor (PPAR) agonists, demonstrating the utility of this scaffold in generating potent and selective ligands. nih.gov
Table 1: Illustrative Diversification Points for a this compound-Based Chemical Library
| Diversification Point | Chemical Transformation | Potential Functional Groups Introduced |
| Carboxylic Acid | Amide Coupling | Alkyl amides, Aryl amides, Heterocyclic amides |
| Esterification | Alkyl esters, Aryl esters | |
| Reduction followed by Etherification | Alkyl ethers, Aryl ethers | |
| Indole Nitrogen | N-Alkylation | Alkyl chains, Benzyl groups |
| N-Acylation | Acyl groups, Benzoyl groups | |
| Aromatic Ring | Electrophilic Substitution | Halogens (Br, Cl), Nitro groups |
Once a "hit"—a compound showing activity in an initial high-throughput screen—is identified from a chemical library, a hit-to-lead optimization process begins to improve its pharmacological properties. upmbiomedicals.com If a derivative of this compound were identified as a hit, several optimization strategies would be employed:
Structure-Activity Relationship (SAR) Studies: A systematic modification of the hit compound is performed to understand which parts of the molecule are essential for its activity. For example, the position of the methoxy group could be moved, or it could be replaced with other substituents (e.g., halogens, alkyl groups) to probe the effect on potency. mdpi.com
Bioisosteric Replacement: Functional groups in the hit molecule are replaced with other groups that have similar physical or chemical properties. The carboxylic acid, for instance, could be replaced with a tetrazole, a common bioisostere, to potentially improve metabolic stability or cell permeability.
Lead Optimization: This phase focuses on fine-tuning the properties of the most promising compounds to improve potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). This often involves iterative cycles of chemical synthesis and biological testing. upmbiomedicals.com The ultimate goal is to develop a preclinical drug candidate with a desirable balance of efficacy and safety. nih.gov
Application in Chemical Biology as a Molecular Probe
Molecular probes are essential tools in chemical biology for studying the function and localization of biomolecules in their native environment. The this compound scaffold can be readily adapted for the development of such probes.
Affinity-based probes are designed to bind specifically to a target protein, allowing for its isolation and identification. rsc.org this compound can be converted into an affinity probe through a two-step process:
Immobilization: The carboxylic acid handle can be used to chemically link the molecule to a solid support, such as agarose (B213101) beads. This creates an affinity matrix.
Target Capture: The matrix is incubated with a complex biological sample, like a cell lysate. If the indole derivative has a high affinity for a particular protein, that protein will bind to the immobilized ligand while other proteins are washed away. The captured protein can then be eluted and identified using techniques like mass spectrometry.
This approach is invaluable for target deconvolution—the process of identifying the specific biological target of a bioactive small molecule. Indole-based probes have been successfully used to screen for drug binding to proteins like human serum albumin. nih.gov
Attaching a reporter tag, such as a fluorophore or a radioisotope, to the this compound scaffold allows for the direct visualization and quantification of the molecule in biological systems.
Fluorescent Probes: A fluorescent dye can be coupled to the molecule, typically via an amide bond at the carboxylic acid position. The resulting fluorescent probe can be introduced into living cells and its localization and dynamics can be monitored using fluorescence microscopy. mdpi.com This provides real-time spatial and temporal information about the molecule's distribution and its interaction with cellular components. researchgate.netnih.gov The intrinsic fluorescence of the indole nucleus itself can also be exploited, although its quantum yield can be influenced by substituents. nih.gov
Radiolabeled Derivatives: Introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule creates a radiotracer. These tracers can be used in binding assays to quantify the affinity of the compound for its target or to study its metabolic fate in cells or whole organisms. pubcompare.ai For example, [5-³H]-indole-3-acetic acid is a commercially available radiolabeled compound used in plant biology to study hormone transport and metabolism. pubcompare.ai A similar strategy could be applied to this compound for preclinical research.
Potential in Materials Science and Supramolecular Chemistry
The unique combination of a methoxy-substituted indole ring and a carboxylic acid moiety in this compound provides a versatile platform for the development of novel materials and supramolecular assemblies. The indole core offers aromaticity and rigidity, while the methoxy group acts as an electron-donating group, influencing the electronic properties of the molecule. chim.it The carboxylic acid group provides a reactive handle for polymerization and a site for hydrogen bonding, crucial for self-assembly processes. msesupplies.comnumberanalytics.com
The incorporation of this compound into polymer chains could lead to the development of functional polymers with tailored properties. The indole unit has been explored as a sustainable aromatic component for high-quality biopolyesters, enhancing thermal stability and rigidity. nih.gov The carboxylic acid functionality of this compound can be leveraged for polymerization reactions, such as condensation polymerization, to form polyesters or polyamides. britannica.com
The presence of the indole nucleus within a polymer backbone can impart several desirable characteristics:
Thermal Stability: Aromatic polyesters containing indole units have shown enhanced thermal stability and high glass-transition temperatures (Tg). nih.govacs.org
Electrochemical Activity: Indole-based polymers have demonstrated good electroactivity, making them suitable for applications in electronic devices. rsc.org Cross-linking of such polymers can be achieved through electrochemical oxidation. rsc.org
Fluorescent Properties: Many indole derivatives exhibit strong fluorescence. rsc.org Polymers incorporating this compound may therefore possess fluorescent properties, with potential applications in sensors, imaging, and organic light-emitting diodes (OLEDs).
The carboxylic acid group further enhances the functionality of these potential polymers by improving hydrophilicity and adhesion. numberanalytics.com This could be advantageous in applications such as coatings, adhesives, and biocompatible materials. msesupplies.combyjus.com
Table 1: Hypothetical Properties of a Polymer Incorporating this compound
| Property | Potential Characteristic | Rationale |
| Glass Transition Temp. | High | The rigid indole core contributes to a less flexible polymer chain. acs.org |
| Thermal Stability | Enhanced | Aromatic ester bonds derived from the indole structure increase thermal stability. acs.org |
| Fluorescence | Potential for blue-light emission | Indole-based polymers are known to be fluorescent, and the methoxy group can modulate the emission wavelength. rsc.org |
| Adhesion | Improved | The carboxylic acid groups can form strong hydrogen bonds with various substrates. numberanalytics.com |
| Solubility | Tunable | The carboxylic acid moiety can increase solubility in polar solvents. msesupplies.com |
The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of nanotechnology. This compound possesses the necessary functionalities to participate in such processes. The carboxylic acid group can form robust hydrogen bonds, leading to the formation of dimers or extended chains. researchgate.net These non-covalent interactions are fundamental to the construction of supramolecular architectures.
The study of similar molecules, such as indole-2-carboxylic acid, has shown that they can form lamellar structures on surfaces through the formation of cyclic dimers. researchgate.net The methoxy group in this compound could influence the packing and electronic properties of these self-assembled structures.
Furthermore, indole derivatives are being explored in the synthesis of nanomaterials. scientific.net They can be used in the creation of:
Nanoparticles: Indole derivatives can act as capping agents or be incorporated into nanoparticles to confer specific biological or chemical properties. The synthesis of indole derivatives has been catalyzed by nanoparticles, suggesting a strong interaction between the two. scientific.netnanochemres.org
Nanocomposites: Polyindole-based nanocomposites have been developed for various applications. rsc.org The incorporation of this compound into such composites could enhance their performance due to the added functionality of the methoxy and carboxylic acid groups.
Table 2: Potential Self-Assembly and Nanomaterial Applications
| Application Area | Potential Role of this compound | Driving Force/Mechanism |
| Supramolecular Gels | Gelator molecule | Hydrogen bonding via the carboxylic acid group and π-π stacking of the indole rings. |
| Surface Patterning | Formation of self-assembled monolayers (SAMs) | Adsorption onto substrates with specific interactions involving the indole ring and carboxylic acid headgroup. researchgate.net |
| Functional Nanoparticles | Surface modification or as a core component | The carboxylic acid can bind to metal oxide surfaces, while the indole moiety provides a functional interface. |
| Polymer Nanocomposites | As a monomer or additive in the polymer matrix | Enhancing properties such as conductivity, thermal stability, or biocompatibility of the nanocomposite material. rsc.org |
Emerging Research Frontiers in Indole-Based Chemical Systems
The versatility of the indole scaffold continues to open up new avenues of research. nih.gov While much of the focus remains on bioactive compounds, the application of indole derivatives in materials science is a rapidly growing field. rsc.org Future research on this compound and related compounds is likely to explore several exciting frontiers:
Conducting Polymers: Further investigation into the electrical properties of polymers derived from this compound could lead to new materials for organic electronics.
Smart Materials: The responsiveness of the indole ring to external stimuli, such as pH or light, could be exploited to create "smart" polymers and materials that change their properties on demand.
Bio-based and Sustainable Polymers: As a derivative of a naturally occurring scaffold, this compound is a candidate for the development of more sustainable and biodegradable plastics. nih.gov
Advanced Nanomedicine: The unique properties of indole-based nanomaterials could be harnessed for targeted drug delivery and diagnostic applications, building on the extensive knowledge of the biological activities of indole derivatives. nih.gov
Q & A
Q. What are the synthetic routes for (5-methoxy-1H-indol-1-yl)acetic acid, and how can yield optimization be achieved?
The compound is synthesized via alkylation of 5-methoxyindole with haloacetic acid derivatives. A reported method involves reacting 5-methoxy-1H-indole with chloroacetic acid under basic conditions, yielding 33% after silica gel chromatography (acetic acid/ethyl acetate eluent) . Key challenges include competing side reactions (e.g., N-alkylation vs. O-alkylation) and purification inefficiencies. Optimization strategies:
- Use phase-transfer catalysts to enhance reactivity.
- Explore microwave-assisted synthesis for reduced reaction time.
- Replace chloroacetic acid with bromoacetic acid for higher electrophilicity.
Q. What spectroscopic methods confirm the structure of this compound?
Key characterization techniques:
Q. What are the primary biological targets of this compound?
The indole-acetic acid scaffold shows affinity for:
- Histone Deacetylases (HDACs) : Derivative YCW1 ([3-(2-(5-methoxy-1H-indol-1-yl)ethoxy)phenyl]-amide N-hydroxyamide) inhibits HDACs, modulating epigenetic pathways .
- Aldose Reductase : Analogous compounds (e.g., [5-(benzyloxy)-1H-indol-1-yl]acetic acid) inhibit aldose reductase (IC₅₀ ~0.5 µM), relevant in diabetic complications .
Advanced Research Questions
Q. How can molecular docking resolve target interactions for this compound?
- Target Selection : Use crystallized enzymes (e.g., Mycobacterium tuberculosis pantothenate synthetase, PDB: 3IVX) for docking simulations .
- Validation : Compare binding poses with co-crystallized ligands (e.g., FG6 in 3IVX). Key interactions:
- Indole ring π-stacking with hydrophobic pockets.
- Methoxy group hydrogen bonding to active-site residues.
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories) to validate docking results .
Q. How to address low synthetic yields in indole-acetic acid derivatives?
Contradictions : Reported yields vary (33% in vs. 50–70% for analogs in ). Mitigation strategies:
- Reagent Optimization : Use carbodiimides (e.g., DCC) for carboxyl activation, reducing side products.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of indole intermediates.
- Catalysis : Employ Pd/C or Ni catalysts for reductive steps in derivative synthesis .
Q. Can this scaffold be engineered for multi-target activity (e.g., HDAC and PPARγ)?
Case Study : [5-(Benzyloxy)-1H-indol-1-yl]acetic acid inhibits aldose reductase (IC₅₀ = 0.5 µM) and weakly activates PPARγ (EC₅₀ = 10 µM) . Design strategies:
Q. How to resolve discrepancies in biological activity across studies?
Example : Variations in IC₅₀ values for aldose reductase inhibition (submicromolar vs. micromolar) may arise from:
Q. What analytical methods ensure compound stability during storage?
- Stability Studies : Monitor degradation via LC-MS under varying temperatures (4°C, 25°C) and humidity.
- Protection Strategies : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the indole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
